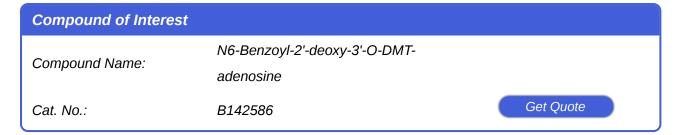


A Technical Guide to N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine

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For Researchers, Scientists, and Drug Development Professionals

N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a protected nucleoside analog of deoxyadenosine. The strategic placement of protecting groups—a benzoyl group on the N6 position of the adenine base and a dimethoxytrityl (DMT) group on the 3'-hydroxyl—makes it a specialized reagent in chemical biology and drug development. While its primary application lies in the chemical synthesis of oligonucleotides, it is also noted as an activator of ribonucleotide reductase, an enzyme crucial for converting ribonucleosides to deoxyribonucleosides[1][2]. This guide provides an in-depth overview of its chemical properties, its role in oligonucleotide synthesis, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of **N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine** are summarized below. These data are critical for experimental design, including molarity calculations and analytical characterization.

Property	Value
Molecular Weight	657.71 g/mol
Molecular Formula	С38Н35N5O6
CAS Number	140712-79-4

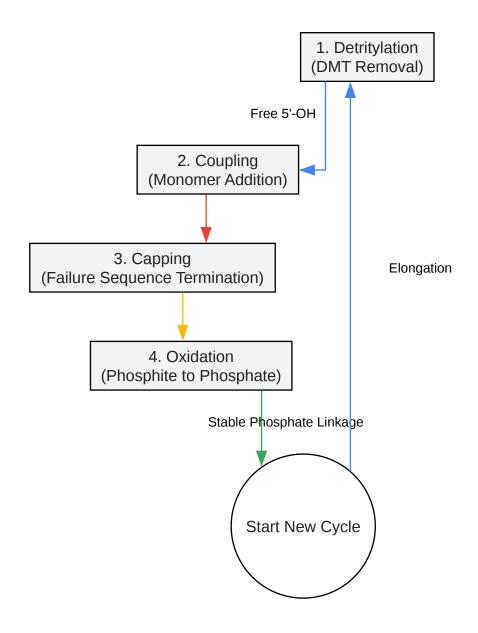


Core Application: Oligonucleotide Synthesis

The most prominent application of DMT- and benzoyl-protected nucleosides is in the solid-phase synthesis of DNA oligonucleotides via the phosphoramidite method. In this context, the related compound, N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite, is a key building block[3][4]. The synthesis cycle is a stepwise addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. The process is automated and proceeds in the 3' to 5' direction[5].

The logical workflow for a single cycle of nucleotide addition is depicted below. Each step is critical for ensuring high-fidelity synthesis of the desired oligonucleotide sequence.





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Fig. 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocol: Phosphoramidite Oligonucleotide Synthesis

The following is a generalized protocol for the solid-phase synthesis of a DNA oligonucleotide. N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine, converted to its 3'-phosphoramidite form, serves as the 'A' monomer in this process.



Materials and Reagents:

- Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
- Phosphoramidite Monomers: N-protected 2'-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (e.g., N6-Benzoyl-dA, N4-Benzoyl-dC, N2-isobutyryl-dG, and dT).
- Detritylation Reagent: Trichloroacetic acid (TCA) in dichloromethane[5].
- Coupling Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar acidic catalyst[5].
- Capping Reagents: Acetic anhydride and 1-methylimidazole.
- Oxidizing Reagent: Iodine solution in a tetrahydrofuran/water/pyridine mixture[6].
- Cleavage and Deprotection Reagent: Concentrated aqueous ammonia[5].
- Solvents: Anhydrous acetonitrile.

Methodology:

The synthesis is performed on an automated DNA synthesizer, which manages the precise delivery of reagents for each step in the cycle.

- Step 1: Detritylation
 - The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support.
 - The detritylation reagent (TCA solution) is passed through the synthesis column.
 - The resulting DMT cation is orange, and its absorbance at 495 nm is measured to monitor the efficiency of the coupling step from the previous cycle[5].
 - The column is washed with anhydrous acetonitrile to remove the acid and prepare for the next step.
- Step 2: Coupling



- The next phosphoramidite monomer (e.g., the phosphoramidite of N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine) and the activator (ETT) are simultaneously delivered to the column in anhydrous acetonitrile[5].
- The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite triester linkage[5]. This reaction is rapid, typically taking less than a minute.

Step 3: Capping

- To prevent the elongation of sequences that failed to couple in the previous step ("failure sequences"), a capping step is performed.
- A mixture of acetic anhydride and 1-methylimidazole is introduced to acetylate any unreacted 5'-hydroxyl groups. This renders them inert for subsequent cycles[5].

Step 4: Oxidation

- The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.
- An oxidizing solution containing iodine, water, and pyridine is passed through the column[6]. The iodine oxidizes the P(III) atom to P(V), creating the natural phosphate backbone linkage (protected by the cyanoethyl group)[6].

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl, isobutyryl, and cyanoethyl) are removed by incubation in concentrated aqueous ammonia[5]. The final product is then purified, typically by HPLC.

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